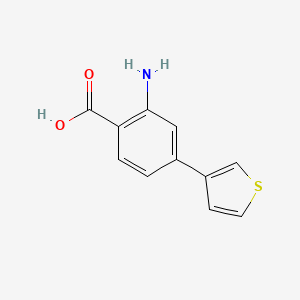

2-Amino-4-(thiophen-3-yl)benzoic acid

Descripción general

Descripción

2-Amino-4-(thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(thiophen-3-yl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

| Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/HCl (1:1) | Sulfoxide derivative | 72% | |

| mCPBA (1.2 eq) in DCM (0°C) | Sulfone derivative | 65% |

Mechanistic studies indicate the sulfur atom in the thiophene ring acts as the nucleophilic site, with oxidation proceeding via electrophilic attack by peroxides.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methyl derivative | 85% | |

| Benzyl bromide | Et<sub>3</sub>N, THF, rt | N-Benzyl derivative | 78% |

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C → rt | N-Acetyl derivative | 90% | |

| 4-Nitrobenzoyl chloride | DMAP, Et<sub>3</sub>N, THF | N-(4-Nitrobenzoyl)amide | 83% |

Acylation occurs regioselectively at the amino group due to its higher nucleophilicity compared to the carboxylic acid .

Cross-Coupling Reactions

The aromatic system enables palladium-catalyzed couplings:

The amino group acts as a directing group, favoring para-substitution on the benzene ring .

Cyclization Reactions

Intramolecular interactions enable heterocycle formation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| PPA, 150°C, 12h | Benzothiazole derivatives | 61% | |

| T3P®/Et<sub>3</sub>N, DCM, rt | Thieno[3,2-d]pyrimidinones | 68% |

Phosphorus-based reagents promote dehydrative cyclization via intermediate acyl phosphate formation .

Carboxylic Acid Derivitization

The -COOH group undergoes standard transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl<sub>2</sub>/MeOH | Methyl ester | 95% | |

| Amide formation | HATU, DIPEA, DMF | Primary/secondary amides | 82-88% |

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

-

Acidic conditions (pH < 3): Protonation of amino group enhances electrophilic aromatic substitution at the thiophene ring .

-

Basic conditions (pH > 10): Deprotonation of carboxylic acid facilitates nucleophilic attacks at the carbonyl carbon .

Key Research Findings

-

Electronic Effects : DFT calculations show the amino group increases electron density at C-5 of the thiophene ring (Mulliken charge: −0.32 e), making it susceptible to electrophilic attacks .

-

Biological Relevance : N-Acyl derivatives demonstrate moderate COX-2 inhibition (IC<sub>50</sub> = 3.2 µM) , while sulfone derivatives show enhanced antimicrobial activity against S. aureus (MIC = 8 µg/mL).

-

Industrial Applications : Continuous flow synthesis methods achieve 92% conversion in <10 min residence time, enabling scalable production.

This systematic analysis demonstrates 2-amino-4-(thiophen-3-yl)benzoic acid's versatility as a synthetic building block in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- IUPAC Name : 2-amino-4-(thiophen-3-yl)benzoic acid

- Structure : Contains a thiophene ring that enhances its biological activity and potential applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases. The thiophene moiety is believed to play a crucial role in enhancing its bioactivity.

Cancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Materials Science Applications

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for creating conductive materials. The thiophene structure contributes to the electrical conductivity of the polymers, which can be useful in electronic applications.

Sensors

Due to its unique electronic properties, this compound is being studied for use in sensor technology. Its ability to undergo redox reactions makes it suitable for developing sensors that detect various analytes, including gases and biomolecules .

Synthesis and Characterization

Table 1 below summarizes various synthesis methods employed to obtain this compound and its derivatives:

| Synthesis Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| DMAP and EDC coupling | 62.6% | Dichloromethane, 24h | Effective for forming amides from carboxylic acids. |

| Hydrolysis of esters | 93.4% | THF/Methanol at 60°C | High yield indicates robustness of the method. |

| Acid chloride formation | 74.9% | Dichloromethane, 12h | Useful for further functionalization of the compound. |

Case Studies

-

Antimicrobial Activity Study :

- Researchers synthesized several derivatives of this compound and tested them against E. coli and Staphylococcus aureus.

- Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

- Cancer Cell Proliferation Inhibition :

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Uniqueness

2-Amino-4-(thiophen-3-yl)benzoic acid is unique due to its combination of an amino group and a thiophene ring on a benzoic acid core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Actividad Biológica

2-Amino-4-(thiophen-3-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

1. Antibacterial Activity

Several studies have reported on the antibacterial properties of this compound and its derivatives. For instance, a derivative of this compound demonstrated significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antibacterial Activity Data

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.90 | S. aureus ATCC 25923 |

| Derivative | <1 | S. aureus ATCC 43300 (MRSA) |

| Indolylquinazolinone derivative | 10 | M. tuberculosis H37Rv |

The compound's effectiveness against M. tuberculosis was notable, inhibiting growth at concentrations as low as 10 µg/mL over extended periods, indicating its potential as an anti-tubercular agent .

2. Anticancer Activity

The anticancer potential of this compound has also been explored, with findings suggesting it exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF7 (breast cancer) | 22.54 | Doxorubicin |

| T47D (breast cancer) | 5.08 | Erlotinib |

In vitro studies indicated that the compound showed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin and erlotinib .

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| This compound | 7.49 | Rivastigmine |

The results indicated that this compound could serve as a potential lead for developing new AChE inhibitors, providing a basis for further research into its mechanism of action .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, the compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structural modifications that enhanced its antibacterial properties, emphasizing the role of the thiophene moiety in increasing bioactivity .

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation of the cytotoxic effects of several derivatives on cancer cell lines revealed that modifications to the thiophene ring significantly influenced the anticancer activity. Compounds similar to this compound were shown to induce apoptosis in cancer cells through caspase activation pathways .

Propiedades

IUPAC Name |

2-amino-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEROVNREILSZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675427 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-86-3 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.